molecular formula C25H28N4O10 B11560742 2-(6-{[2-(4-Nitrobenzoyloxy)ethyl]carbamoyl}hexanamido)ethyl 4-nitrobenzoate

2-(6-{[2-(4-Nitrobenzoyloxy)ethyl]carbamoyl}hexanamido)ethyl 4-nitrobenzoate

Cat. No.: B11560742
M. Wt: 544.5 g/mol
InChI Key: VPGZYIUGNQYMOS-UHFFFAOYSA-N
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Description

2-(6-{[2-(4-Nitrobenzoyloxy)ethyl]carbamoyl}hexanamido)ethyl 4-nitrobenzoate is a complex organic compound characterized by the presence of multiple functional groups, including nitrobenzoyloxy, carbamoyl, and hexanamido groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-{[2-(4-Nitrobenzoyloxy)ethyl]carbamoyl}hexanamido)ethyl 4-nitrobenzoate involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:

    Nitration: Introduction of nitro groups to the benzene ring.

    Carbamoylation: Formation of carbamoyl groups through the reaction of amines with carbonyl compounds.

    Amidation: Formation of amide bonds by reacting carboxylic acids or their derivatives with amines.

    Esterification: Formation of ester bonds by reacting carboxylic acids with alcohols.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(6-{[2-(4-Nitrobenzoyloxy)ethyl]carbamoyl}hexanamido)ethyl 4-nitrobenzoate can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Conversion of nitro groups to amines.

    Substitution: Replacement of functional groups with other groups.

    Hydrolysis: Breaking of ester and amide bonds in the presence of water.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Reagents such as halogens or nucleophiles.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of nitro groups would yield amines, while hydrolysis of ester bonds would yield carboxylic acids and alcohols.

Scientific Research Applications

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.

    Industry: Used in the development of new materials or as a component in chemical processes.

Mechanism of Action

The mechanism of action of 2-(6-{[2-(4-Nitrobenzoyloxy)ethyl]carbamoyl}hexanamido)ethyl 4-nitrobenzoate involves its interaction with molecular targets such as enzymes or receptors. The nitro groups may undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The carbamoyl and amide groups may also play a role in binding to specific targets and modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-nitrobenzoate: A simpler compound with similar nitrobenzoyloxy functionality.

    4-Nitrobenzoic acid: Contains the nitrobenzoyloxy group but lacks the complex structure of the target compound.

    N-(2-Hydroxyethyl)hexanamide: Contains the hexanamido group but lacks the nitrobenzoyloxy functionality.

Uniqueness

2-(6-{[2-(4-Nitrobenzoyloxy)ethyl]carbamoyl}hexanamido)ethyl 4-nitrobenzoate is unique due to its combination of multiple functional groups, which may confer distinct chemical and biological properties

Properties

Molecular Formula

C25H28N4O10

Molecular Weight

544.5 g/mol

IUPAC Name

2-[[7-[2-(4-nitrobenzoyl)oxyethylamino]-7-oxoheptanoyl]amino]ethyl 4-nitrobenzoate

InChI

InChI=1S/C25H28N4O10/c30-22(26-14-16-38-24(32)18-6-10-20(11-7-18)28(34)35)4-2-1-3-5-23(31)27-15-17-39-25(33)19-8-12-21(13-9-19)29(36)37/h6-13H,1-5,14-17H2,(H,26,30)(H,27,31)

InChI Key

VPGZYIUGNQYMOS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)OCCNC(=O)CCCCCC(=O)NCCOC(=O)C2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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